molecular formula C19H24N2O4S B2742182 4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-13-2

4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2742182
CAS No.: 2034496-13-2
M. Wt: 376.47
InChI Key: RVTNAJBZWYEBRY-UHFFFAOYSA-N
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Description

4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has been conducted on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, showcasing methods for creating compounds with potential anticancer activity. These compounds, similar in structure to the requested chemical, have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising anticancer properties (Kumar et al., 2013).

Heterocyclic Compound Synthesis

Studies on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization have contributed to the understanding of heterocyclic compound synthesis. These findings offer insights into the chemical behaviors of thiophene derivatives, which are crucial for the development of new therapeutic agents (Yamagata et al., 1993).

Organic Synthesis and Drug Development

The compound’s structural components, such as morpholine and thiophene rings, are often used in organic synthesis to create biologically active molecules. Research into one-pot reactions of (chlorocarbonyl) phenyl ketene with β-ketoamides and thiochromen-2-one, for example, highlights the versatility of these structures in synthesizing heterocyclic compounds with potential pharmacological applications (Nejadshafiee et al., 2013).

Properties

IUPAC Name

4-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c22-16-12-25-13-17(23)21(16)14-5-9-20(10-6-14)18(24)19(7-1-2-8-19)15-4-3-11-26-15/h3-4,11,14H,1-2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNAJBZWYEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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